N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Description
Contextualization within Thiophene-2-carboxamide Chemical Space
The thiophene-2-carboxamide scaffold is a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds and approved drugs. researchgate.net Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, offers a unique combination of electronic and structural properties. nih.gov Its aromaticity and planarity can enhance binding to biological receptors, while the sulfur atom can participate in hydrogen bonding, altering physicochemical properties like solubility and receptor interaction compared to a simple phenyl ring. nih.govnih.gov
The versatility of the thiophene-2-carboxamide core has led to its incorporation into a wide array of molecules investigated for diverse therapeutic applications. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities. These compounds have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various cancer cell lines, including breast, liver, and leukemia. nih.govmdpi.com Furthermore, different analogues have been explored for their antibacterial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govscispace.com This wide-ranging bioactivity underscores the importance of the thiophene-2-carboxamide framework as a foundational element for the development of novel therapeutic agents.
Table 1: Investigated Biological Activities of Thiophene-2-carboxamide Derivatives
| Biological Activity | Therapeutic Area | Example Analogues Studied |
|---|---|---|
| Anticancer / Antiproliferative | Oncology | Thiophene-2-carboxamides with aryl substituents, analogues with long alkyl chains. nih.govnih.gov |
| Antibacterial | Infectious Diseases | Nitrothiophene carboxamides, derivatives with hydroxyl, methyl, and amino groups. nih.govresearchgate.net |
| Antioxidant | Various | Thiophene-2-carboxamides with amino and hydroxyl substitutions. nih.gov |
| SERCA2a Ca2+ Pumping Enhancement | Cardiology (Heart Failure) | N-aryl-N-alkyl-thiophene-2-carboxamides. nih.govnih.gov |
| Fungicidal | Agriculture | N-(thiophen-2-yl) nicotinamide (B372718) derivatives. |
Significance of the 3,3-dimethylbutan-2-yl Moiety in Organic Synthesis and Medicinal Chemistry
The 3,3-dimethylbutan-2-yl group is characterized by the presence of a sterically demanding tert-butyl moiety adjacent to the point of attachment. The tert-butyl group is a common and impactful motif in chemistry for several reasons. nih.govrsc.org Its primary influence stems from its significant steric bulk and high lipophilicity. nih.govacs.orgresearchgate.net
In medicinal chemistry, the incorporation of a bulky, lipophilic group like this can have profound and multifaceted effects on a molecule's properties. ashp.org
Steric Hindrance: The bulkiness of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic enzymes, thereby increasing the compound's stability and half-life in the body. researchgate.nethyphadiscovery.com This steric effect can also enforce a specific conformation (shape) on the molecule, which can lead to higher selectivity and potency for its biological target. rsc.org
Lipophilicity: Lipophilicity, or the affinity for a fatty or non-polar environment, is a critical parameter in drug design. sci-hub.seyoutube.com Increasing a molecule's lipophilicity with a group like 3,3-dimethylbutan-2-yl can enhance its ability to cross cell membranes and improve its binding affinity to hydrophobic pockets within protein targets. nih.gov However, this property must be carefully balanced. Excessively high lipophilicity can lead to undesirable effects such as poor aqueous solubility, increased binding to plasma proteins (reducing the amount of free drug available), and faster metabolic clearance. acs.org
Metabolism: The tert-butyl group itself can be a target for metabolic enzymes, particularly cytochrome P450s, which may hydroxylate one of its methyl groups. hyphadiscovery.com This metabolic pathway can sometimes be exploited, as in the case of the antihistamine terfenadine, which is metabolized at its tert-butyl group to form fexofenadine, the active and safer metabolite. hyphadiscovery.com
Table 2: Influence of the 3,3-dimethylbutan-2-yl Moiety on Molecular Properties
| Property | Contribution of the Moiety | Potential Advantages in Drug Design | Potential Disadvantages in Drug Design |
|---|---|---|---|
| Steric Profile | High steric bulk due to the tert-butyl group. researchgate.net | Increased metabolic stability (steric shielding), enhanced receptor selectivity through conformational restriction. rsc.orghyphadiscovery.com | May hinder binding if the target pocket is too small. |
| Lipophilicity | High lipophilicity (hydrophobic). nih.govacs.org | Improved cell membrane permeability, enhanced binding to hydrophobic targets. | Decreased aqueous solubility, increased off-target binding, higher metabolic clearance. acs.org |
| Metabolism | Can be a site for CYP-mediated hydroxylation. hyphadiscovery.com | Potential for conversion to active metabolites. hyphadiscovery.com | Can be a primary site of metabolic clearance, leading to a short half-life. hyphadiscovery.com |
Overview of Academic Research Trajectories for N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide and its Analogues
While specific academic studies focusing on this compound are not prominent, the research trajectories for closely related analogues provide a clear context for its potential areas of investigation. The primary focus for N-alkyl-thiophene-2-carboxamides has been in the exploration of novel therapeutics, particularly for complex diseases.
One significant area of research involves the development of agents that modulate intracellular calcium dynamics. A study identified a novel N-aryl-N-alkyl-thiophene-2-carboxamide that enhances the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). nih.govnih.gov This enzyme is crucial for calcium homeostasis in cardiac muscle cells, and its diminished function is linked to conditions like heart failure. nih.gov The discovery of a thiophene-2-carboxamide derivative that can improve SERCA2a function highlights a promising therapeutic strategy, placing compounds like this compound within a class of molecules with potential applications in cardiovascular medicine. nih.govnih.gov
Another major research thrust for this class of compounds is in oncology. Scientists have designed and synthesized thiophene carboxamide analogues bearing long alkyl chains to act as potent antitumor agents. nih.govresearchgate.net For example, certain analogues have shown strong inhibitory activity against glioblastoma, a highly aggressive form of brain cancer, by disrupting mitochondrial function within the cancer cells. nih.gov This line of research demonstrates that modifying the N-substituent of the thiophene-2-carboxamide core is a viable strategy for creating potent and selective anticancer compounds. The presence of the lipophilic 3,3-dimethylbutan-2-yl group on the target molecule aligns with this strategy of using N-alkyl groups to potentially interact with hydrophobic regions of cancer-related protein targets.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-8(11(2,3)4)12-10(13)9-6-5-7-14-9/h5-8H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSVVFJNWGTYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 3,3 Dimethylbutan 2 Yl Thiophene 2 Carboxamide
General Synthetic Routes to Thiophene-2-carboxamide Scaffolds
The thiophene-2-carboxamide moiety serves as a crucial scaffold in numerous pharmacologically active compounds. researchgate.net Its synthesis can be approached through various established routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Gewald Reaction Approaches and Modifications
The Gewald reaction is a powerful multicomponent condensation method for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The resulting 2-aminothiophene is a versatile intermediate that can be further functionalized. For instance, the primary amino group can be converted into a carboxamide through subsequent reactions.
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The subsequent steps involving the addition of sulfur are complex, but ultimately lead to the cyclized and tautomerized 2-aminothiophene product. wikipedia.org
Modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand its applicability. These include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to be beneficial, significantly reducing reaction times from hours to minutes. wikipedia.orgderpharmachemica.com
Catalyst Variations: Different catalysts, such as L-proline, have been employed to facilitate the reaction in an efficient one-pot synthesis. organic-chemistry.org
Solid-Phase Synthesis: The reaction can be adapted for soluble polymer-supports, which is advantageous for creating compound libraries. organic-chemistry.org
While the Gewald reaction directly yields a 2-aminothiophene, this product serves as a precursor to the desired thiophene-2-carboxamide. The amino group would require diazotization followed by a Sandmeyer-type reaction or other functional group interconversions to install the carboxamide, making this a multi-step approach from the Gewald product itself.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are highly effective for functionalizing pre-existing thiophene (B33073) rings to build the desired carboxamide scaffold.
Common strategies include:
Suzuki-Miyaura Coupling: This reaction couples a thiophene-boronic acid or ester with a suitable partner. For instance, a 2-bromothiophene (B119243) can be coupled with a boronic acid derivative to introduce substituents. researchgate.netnih.gov The resulting functionalized thiophene can then be carried forward to the amidation step. The efficiency of Suzuki-Miyaura reactions can be high, with catalysts like Pd(OAc)₂ combined with bulky, electron-rich phosphine (B1218219) ligands such as SPhos enabling low catalyst loadings and good yields. nih.gov
Stille Coupling: This involves the reaction of an organostannane with an organic halide. It can be used regioselectively to introduce substituents onto a thiophene ring. researchgate.net
C-H Activation/Functionalization: More recent methods focus on the direct coupling of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org Palladium catalysts can facilitate the aerobic dehydrogenative cross-coupling of thiophenes with other aromatic systems, offering a more atom-economical route. acs.org
These coupling reactions are typically used to prepare a substituted thiophene-2-carboxylic acid or its ester, which then undergoes amidation.
| Reaction Type | Key Reagents | Typical Catalyst System | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | Thiophene-boronic acid/ester, Organic halide | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ with a base | High functional group tolerance, commercially available reagents |
| Stille | Thiophene-stannane, Organic halide | Pd(PPh₃)₄ | Mild reaction conditions |
| C-H Activation | Thiophene, Coupling partner (e.g., arene) | Pd(OAc)₂ with an oxidant (e.g., O₂) | Atom economy, avoids pre-functionalization |
Nucleophilic Acyl Substitution and Amidation Reactions
The final and most direct step in forming the thiophene-2-carboxamide scaffold is the creation of the amide bond. This is a classic nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org The reaction involves the attack of an amine on a carboxylic acid derivative.
Several methods can be employed for this transformation:
From Thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid can be converted to the more reactive thiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comlibretexts.org The resulting acid chloride reacts readily with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
From Thiophene-2-carboxylic acid with Coupling Reagents: Direct amidation of the carboxylic acid with an amine can be achieved using coupling reagents. Dicyclohexylcarbodiimide (DCC) is a common choice that facilitates the reaction by activating the carboxylic acid, making the hydroxyl group a better leaving group. libretexts.org
From Thiophene-2-carboxylate esters: An ester, such as ethyl thiophene-2-carboxylate, can react directly with an amine to form the amide. prepchem.com This reaction, known as aminolysis, often requires heating and may be slower than methods involving more reactive acylating agents. prepchem.com
Introduction of the Chiral 3,3-dimethylbutan-2-yl Stereocenter
The amine portion of the target molecule, 3,3-dimethylbutan-2-amine, contains a stereocenter. Therefore, synthesizing an enantiomerically pure final product requires careful consideration of stereochemistry. This can be achieved either by using an enantiomerically pure amine from the start or by resolving a racemic mixture of the amine before the coupling step.
Stereoselective Amidation Procedures
The most straightforward approach to obtaining a single enantiomer of the final product is to use an enantiomerically pure starting amine in the amidation reaction. For example, commercially available (R)-3,3-dimethylbutan-2-amine or (S)-3,3-dimethylbutan-2-amine can be used. researchgate.netnih.gov The nucleophilic acyl substitution reactions described in section 2.1.3 typically proceed without affecting the stereocenter of the amine nucleophile. Therefore, reacting thiophene-2-carbonyl chloride or thiophene-2-carboxylic acid (with a coupling agent) with (S)-3,3-dimethylbutan-2-amine will yield (S)-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide.
Resolution Techniques for Chiral Amine Precursors
If the starting amine is a racemic mixture, a resolution step is necessary to separate the enantiomers before amidation. Chiral resolution is a process that separates a racemate into its constituent enantiomers. wikipedia.org
Common methods for resolving chiral amines include:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For 2-amino-3,3-dimethylbutane (B147666), the enzyme Candida antarctica lipase (B570770) has been shown to be effective. google.com This enzyme can catalyze the selective acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. The acylated product (an amide) and the unreacted amine can then be separated by conventional methods. The enantiomeric purity of the separated components can be determined using techniques like chiral phase gas chromatography. google.com
| Acyl Donor | Enzyme | Result |
|---|---|---|
| Alkyl ester (e.g., isopropyl acetate) | Candida antarctica lipase | Selective reaction with one enantiomer to produce an amide, leaving the other enantiomer unreacted. |
By employing these resolution techniques, a racemic mixture of 3,3-dimethylbutan-2-amine can be separated to provide the enantiomerically pure precursor required for the synthesis of the target compound.
Design and Synthesis of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide Derivatives
The rational design of derivatives of this compound is crucial for optimizing its pharmacological profile. Synthetic efforts are typically directed at three primary regions of the molecule: the thiophene ring, the carboxamide linker, and the N-substituent.
The thiophene ring is a versatile scaffold that allows for a wide range of structural modifications to explore structure-activity relationships (SAR). Key positions for substitution on the thiophene ring are the 3, 4, and 5-positions.
Common synthetic strategies for the diversification of the thiophene ring in analogous carboxamide systems involve the use of substituted thiophene-2-carboxylic acids as starting materials. For instance, commercially available or synthetically prepared 3-, 4-, or 5-substituted thiophene-2-carboxylic acids can be coupled with 3,3-dimethylbutan-2-amine to yield the desired derivatives.
Halogenation of the thiophene ring, particularly bromination at the 5-position, is a common strategy to introduce a handle for further functionalization. The resulting 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide can then undergo various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a diverse array of aryl, heteroaryl, or alkyl groups at this position. This approach has been successfully employed in the synthesis of other thiophene carboxamide derivatives to explore their anticancer properties. mdpi.com
Furthermore, direct C-H activation of the thiophene ring presents a more atom-economical approach to introduce substituents at various positions. This method avoids the need for pre-functionalized starting materials and is gaining traction in modern organic synthesis.
The introduction of small alkyl groups, such as methyl groups, at the 4- and 5-positions of the thiophene ring has been shown to influence the biological activity of related thiophene-3-carboxamide (B1338676) derivatives, where such substitutions led to a decrease in inhibitory activity against c-Jun N-terminal kinase (JNK). nih.gov This highlights the sensitivity of the biological target to the steric and electronic environment of the thiophene ring.
A study on thiophene-2-carboxamide derivatives explored substitutions at the 3-position with hydroxyl, methyl, and amino groups, indicating that this position is also amenable to diversification to modulate the compound's properties. nih.gov
Table 1: Examples of Proposed Thiophene Ring Modifications and Potential Synthetic Routes
| Position of Modification | Type of Substituent | Potential Synthetic Strategy |
| 5-position | Aryl, Heteroaryl | Suzuki or Stille coupling of a 5-bromo precursor. |
| 3-position | Hydroxyl, Amino | Use of a 3-substituted thiophene-2-carboxylic acid starting material. |
| 4,5-positions | Methyl | Synthesis starting from 4,5-dimethylthiophene-2-carboxylic acid. |
This table is generated based on synthetic strategies for analogous compounds and represents potential routes for the target molecule.
The carboxamide linker is a critical structural element that influences the molecule's conformation and hydrogen bonding capabilities. While less common than modifications to the heterocyclic ring or the N-substituent, alterations to the amide bond can have significant effects on the compound's properties.
One potential modification is the introduction of a thioamide by treating the corresponding carboxamide with a thionating agent like Lawesson's reagent. This substitution alters the electronic and steric properties of the linker and can impact biological activity.
Another approach involves the synthesis of reverse amides, where the connectivity of the carbonyl and NH groups is swapped. In the context of this compound, this would result in a compound where the thiophene ring is attached to the nitrogen of the amide and the 3,3-dimethylbutan-2-yl group is attached to the carbonyl carbon.
Furthermore, the introduction of alkyl groups on the amide nitrogen can be explored. However, this would remove the hydrogen bond donor capability of the amide, which is often crucial for target binding. SAR studies on related thiophene carboxamides have indicated that the carboxamide group is essential for their biological activity. researchgate.net
The 3,3-dimethylbutan-2-yl moiety provides a bulky and lipophilic component to the molecule. Modifications in this region can influence the compound's solubility, metabolic stability, and interaction with hydrophobic pockets of a biological target.
Systematic exploration of this moiety could involve the synthesis of analogues with different alkyl groups in place of the tert-butyl group. For example, replacing the tert-butyl group with smaller alkyl groups like isopropyl or larger ones like adamantyl could probe the steric requirements of the binding site.
Another avenue for modification is the introduction of functional groups on the 3,3-dimethylbutan-2-yl scaffold, although this is synthetically more challenging. For instance, hydroxylation or fluorination at specific positions could alter the compound's metabolic profile and binding interactions.
The synthesis of these derivatives would typically involve the coupling of thiophene-2-carboxylic acid or its activated derivatives with the corresponding modified amines.
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of this compound and its analogues is essential for developing environmentally sustainable manufacturing processes. Key areas of focus include the use of safer solvents, catalytic methods for amide bond formation, and atom economy.
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents such as carbodiimides (e.g., DCC) in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP), which generate significant amounts of waste. mdpi.com Greener alternatives are increasingly being explored.
Catalytic direct amidation, where a carboxylic acid and an amine are directly coupled with the removal of water, is a highly atom-economical approach. Various catalysts, including those based on boron, titanium, and zirconium, have been developed for this purpose.
The use of biocatalysis, employing enzymes such as lipases, offers a mild and selective method for amide synthesis. These reactions can often be performed in aqueous media or greener solvents, further enhancing their environmental credentials.
Solvent choice is another critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where possible, can significantly reduce the environmental impact of the synthesis.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste, energy consumption, and processing time. For instance, a one-pot synthesis could involve the in-situ generation of an activated carboxylic acid species followed by amidation.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Amide Bond Formation
| Feature | Traditional Approach | Green Approach |
| Reagents | Stoichiometric coupling reagents (e.g., DCC, HOBt) | Catalytic direct amidation (e.g., boric acid) or enzymatic catalysis |
| Solvents | Chlorinated solvents (e.g., DCM), DMF | Greener solvents (e.g., 2-MeTHF, water) or solvent-free conditions |
| Byproducts | Significant waste from coupling reagents | Primarily water |
| Atom Economy | Low | High |
This table provides a general comparison and specific green alternatives would need to be optimized for the synthesis of this compound.
Advanced Structural Elucidation and Conformational Analysis of N 3,3 Dimethylbutan 2 Yl Thiophene 2 Carboxamide
Spectroscopic Characterization Techniques
A suite of spectroscopic methods was employed to probe the molecular structure, connectivity, and electronic properties of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopic data would be instrumental in confirming the molecular structure of this compound by revealing the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the amide N-H proton, the methine proton of the butan-2-yl group, the methyl protons of the butan-2-yl group, and the tert-butyl protons. The chemical shifts (δ) and coupling constants (J) would provide valuable information about the connectivity and spatial relationships between adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the thiophene ring, and the carbons of the 3,3-dimethylbutan-2-yl group. This data would definitively confirm the carbon framework of the compound.
A representative, hypothetical data table for the expected NMR signals is provided below for illustrative purposes, as specific experimental data was not found in publicly available literature.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Hypothetical ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiophene-H3 | 7.10 (dd, J = 5.0, 3.7) | 127.5 |
| Thiophene-H4 | 7.55 (dd, J = 5.0, 1.2) | 128.0 |
| Thiophene-H5 | 7.65 (dd, J = 3.7, 1.2) | 130.0 |
| Amide N-H | 6.50 (d, J = 8.5) | - |
| CH (butan-2-yl) | 4.20 (m) | 55.0 |
| CH₃ (butan-2-yl) | 1.25 (d, J = 7.0) | 18.0 |
| C(CH₃)₃ | - | 35.0 |
| C(CH₃)₃ | 0.95 (s) | 27.0 |
| Thiophene-C2 | - | 140.0 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS analysis is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.
As specific experimental HRMS data is not available, a calculated value is presented in the table below.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Key vibrational bands for this compound would include the N-H stretch, C=O stretch of the amide, and various C-H and C-S stretches.
A table of expected characteristic FTIR absorption bands is provided below based on typical values for similar structures.
Table 3: Expected Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the compound. The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λ_max), which are characteristic of the chromophores present, primarily the thiophene-carboxamide moiety. Fluorescence spectroscopy would provide information on the emission spectrum and quantum yield if the compound is fluorescent.
Detailed experimental data for the electronic absorption and fluorescence of this compound is not currently available in the surveyed literature.
Solid-State Structural Determination
To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, X-ray crystallography is the definitive technique.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
A single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state architecture.
A crystallographic study for this specific compound has not been reported in the accessible scientific literature. Therefore, no experimental data on its solid-state structure can be presented.
Polymorphism and Crystal Engineering of this compound
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific research on the polymorphism and crystal engineering of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties. Similarly, crystal engineering, which focuses on the design and synthesis of functional solid-state structures, relies on a thorough understanding of the intermolecular interactions that govern crystal packing.
Despite the recognized importance of these fields, dedicated studies into the polymorphic forms or the deliberate engineering of the crystal structure of this compound have not been reported in publicly accessible scientific literature. Consequently, there is no available data on different crystal forms, their relative stabilities, or the specific intermolecular interactions that could be manipulated to control the solid-state architecture of this particular compound. Further experimental investigation would be required to elucidate these aspects of its solid-state chemistry.
Computational Chemistry and Theoretical Investigations of N 3,3 Dimethylbutan 2 Yl Thiophene 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are commonly employed to provide deep insights into molecular orbitals, bonding interactions, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently used to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for understanding a molecule's reactivity and electronic transitions. For many thiophene (B33073) carboxamide derivatives, DFT calculations have been instrumental in correlating their electronic properties with observed biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov However, no specific DFT studies detailing the electronic structure or molecular orbitals of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide could be located.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. scielo.org.za It provides a detailed picture of the bonding and antibonding orbitals and their interactions, which are key to understanding molecular stability and reactivity. While NBO analysis has been applied to various organic molecules, including other carboxamide derivatives, to elucidate intramolecular interactions, specific NBO data for this compound is not available in the reviewed literature. scielo.org.zafigshare.com
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. semanticscholar.orgresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Studies on related thiophene derivatives have demonstrated good agreement between computationally predicted and experimentally observed spectra. scielo.org.zamdpi.com Despite the utility of these predictive methods, no published computational data for the NMR, IR, or UV-Vis spectra of this compound were found.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their function and interaction with other molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and identifying their low-energy conformers. This is particularly important for molecules with rotatable bonds, as their conformation can significantly influence their biological activity. A study on furan- and thiophene-based arylamides highlighted the importance of intramolecular hydrogen bonding and solvent effects on conformational preferences. researchgate.net However, a specific conformational analysis or a detailed energy landscape for this compound has not been reported.
Molecular Dynamics (MD) Simulations in Relevant Solvents
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as solvents. These simulations can provide valuable information about molecular stability, flexibility, and solvation properties. For instance, MD simulations have been employed to study the interaction of thiophene carboxamide derivatives with biological targets. nih.gov Regrettably, no MD simulation studies of this compound in any solvent have been published.
In Silico Assessment of Molecular Interactions with Biological Macromolecules
In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the binding of small molecules like this compound to biological macromolecules such as proteins and enzymes. These techniques provide a three-dimensional view of the interactions, helping to elucidate potential mechanisms of action.
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or score. For thiophene carboxamide derivatives, docking studies have been used to explore interactions with various enzymes. For instance, different thiophene carboxamides have been docked against targets like protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes to understand their binding modes. researchgate.netacs.org These studies often reveal key interactions, such as hydrogen bonds formed by the carboxamide group and hydrophobic interactions involving the thiophene and alkyl moieties.
In the case of this compound, the thiophene ring could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. The amide linker is a prime candidate for forming hydrogen bonds with the protein backbone or polar side chains. The bulky and hydrophobic 3,3-dimethylbutan-2-yl group would likely occupy a hydrophobic pocket within the receptor, contributing significantly to the binding affinity.
Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability and dynamics of the interaction. Studies on related thiophene carboxamide derivatives have used MD simulations to confirm the stability of docking poses and analyze the dynamic behavior of the complex. nih.gov
Table 1: Potential Molecular Interactions of this compound with a Hypothetical Receptor
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Thiophene Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Carboxamide Linker | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Backbone Carbonyl/Amide |
| 3,3-dimethylbutyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Development for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process. nih.gov For a series of derivatives of this compound, QSAR can guide the structural modifications needed to enhance a specific biological activity.
Descriptor Generation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. acs.org These descriptors can be categorized into several classes:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, polar surface area).
3D Descriptors: Requiring the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).
Quantum Chemical Descriptors: Calculated using quantum mechanics methods, providing information on electronic properties like HOMO-LUMO energies, dipole moment, and partial charges. nih.gov
For this compound derivatives, a wide range of descriptors would be generated. The selection of the most relevant descriptors is a critical step to avoid overfitting and build a robust model. This is often achieved using statistical methods like stepwise descriptor selection or machine learning algorithms. ut.ee
Table 2: Examples of Molecular Descriptors Relevant for Thiophene Carboxamide Derivatives
| Descriptor Class | Specific Descriptor Example | Property Encoded |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |
| Topological | Wiener Index | Molecular Branching |
| Electronic | HOMO/LUMO Energy Gap | Chemical Reactivity and Stability |
| 3D/Geometrical | Polar Surface Area (PSA) | Membrane Permeability |
| Quantum Chemical | Dipole Moment | Polarity of the entire molecule |
Model Construction and Validation for Predictive Activity
Once relevant descriptors are selected, a mathematical model is constructed to correlate them with the observed biological activity (e.g., IC₅₀ values). Various statistical and machine learning methods can be employed for this purpose:
Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.
Support Vector Machines (SVM): A powerful machine learning method for both linear and non-linear relationships. nih.gov
Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy. nih.gov
Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the human brain.
Model validation is essential to ensure its predictive power and robustness. Common validation techniques include:
Internal Validation: Often performed using leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one compound, which is then predicted. The cross-validated correlation coefficient (Q²) is a key metric.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model-building process. The predictive correlation coefficient (R²_pred) is calculated for this set.
A robust QSAR model for this compound derivatives would have high values for both internal and external validation metrics, indicating its reliability for predicting the activity of novel analogs.
Ligand-Based and Structure-Based QSAR Approaches
QSAR studies can be broadly classified into ligand-based and structure-based approaches, depending on the available information. mdpi.com
Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the structural information and known activities of a set of ligands. encyclopedia.pub Methods include:
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For thiophene derivatives, a pharmacophore model might include a hydrophobic region for the thiophene ring, a hydrogen bond acceptor/donor for the amide group, and another hydrophobic feature for the alkyl side chain. nih.govresearchgate.net
3D-QSAR (e.g., CoMFA, CoMSIA): This method aligns a series of molecules and calculates steric and electrostatic fields around them. These field values are then used as descriptors to build a QSAR model, providing a 3D contour map that visualizes regions where structural modifications would likely affect activity.
Structure-Based QSAR: This approach is applicable when the 3D structure of the target macromolecule is known, typically from X-ray crystallography or NMR. It incorporates information about the ligand-receptor interactions into the QSAR model. Descriptors can be derived from molecular docking studies, such as:
Binding energies or docking scores.
The number and type of specific interactions (e.g., hydrogen bonds, hydrophobic contacts).
Interaction energies between the ligand and specific residues in the active site.
For this compound, if a target protein structure were identified, a structure-based QSAR approach could provide highly detailed insights into how modifications to the thiophene, amide, or dimethylbutyl parts of the molecule would influence its binding and, consequently, its biological activity.
Table 3: Comparison of Ligand-Based and Structure-Based QSAR
| Feature | Ligand-Based QSAR | Structure-Based QSAR |
| Primary Requirement | A set of ligands with known activities. | 3D structure of the biological target. |
| Information Used | Ligand properties and structures. | Ligand-receptor interaction information. |
| Common Methods | Pharmacophore modeling, 3D-QSAR. | Docking-based descriptor generation. |
| Key Insight | Identifies key chemical features of the ligands required for activity. | Explains activity based on specific interactions within the receptor's binding site. |
Investigation of Biological Interactions and Target Modulation by N 3,3 Dimethylbutan 2 Yl Thiophene 2 Carboxamide
Exploration of Kinase Inhibition Profiles
Extensive searches of publicly available scientific literature and bioactivity databases did not yield specific data on the kinase inhibition profile of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide. While the broader class of thiophene (B33073) carboxamides has been investigated for inhibitory activity against various kinases, no studies were found that specifically assessed the interaction of this particular compound with Tyrosine-protein kinase ITK/TSK, RLK/TXK tyrosine kinase, or Mitogen-Activated Protein Kinase Phosphatase 5 (MKP5).
In Vitro Enzyme Assays for ITK (Tyrosine-protein kinase ITK/TSK) Inhibition
No published in vitro enzyme assay data is available for this compound against ITK.
Assessment of RLK (RLK/TXK tyrosine kinase) Modulation
There is no available data from studies assessing the modulation of RLK by this compound.
Evaluation of MKP5 (Mitogen-Activated Protein Kinase Phosphatase 5) Inhibition
Information regarding the evaluation of this compound for inhibitory activity against MKP5 could not be located in the current body of scientific literature.
Specificity and Selectivity Profiling Against Kinase Panels
As there is no primary screening data available for the interaction of this compound with any specific kinase, a broader specificity and selectivity profile against kinase panels has not been established.
Analysis of Anti-parasitic Activity in Model Systems
No studies documenting the anti-parasitic activity of this compound were identified.
In Vitro Studies Against Plasmodium falciparum Strains
There is no published data on the in vitro activity of this compound against any strains of Plasmodium falciparum.
Mechanistic Investigations of Anti-parasitic Action
While direct studies on the anti-parasitic mechanism of this compound have not been reported, research on other thiophene derivatives offers potential insights. Thiophene-based compounds have demonstrated activity against various protozoan parasites, including Leishmania infantum and Leishmania major. nih.gov
A study on a series of thiophene derivatives against L. infantum revealed that the development of resistance in the parasite was challenging. nih.gov In a resistant cell line that was eventually generated, a gene conversion event at the ABCG2 locus and the overexpression of a tryparedoxin peroxidase were identified as contributing to a low level of resistance. nih.gov This suggests that the anti-parasitic action of these compounds may involve pathways associated with these proteins.
Further research on other thiophene derivatives against Leishmania has suggested that their mechanism of action might involve the disruption of the parasite's trypanothione (B104310) metabolism, which could lead to an increase in oxidative stress through the production of reactive oxygen species (ROS). However, this hypothesis requires further validation through direct enzymatic studies.
Based on these findings in related compounds, it is plausible that this compound could exert anti-parasitic effects through similar mechanisms, such as the inhibition of essential parasitic enzymes or the disruption of redox homeostasis. Nevertheless, in the absence of specific experimental data, these possibilities remain speculative.
Modulation of Other Enzymes and Receptors
The broader class of thiophene carboxamide derivatives has been the subject of numerous investigations for their capacity to modulate a variety of enzymes and receptors, particularly in the fields of oncology and inflammatory diseases.
Cell-free enzymatic assays have proven valuable in identifying the specific molecular targets of various thiophene carboxamide derivatives. For example, certain analogues have been characterized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a significant role in metabolic regulation. mdpi.com Other derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a kinase that is crucial for the process of angiogenesis. mdpi.com
In a different therapeutic area, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was identified as an activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) in isolated cardiac sarcoplasmic reticulum vesicles. nih.govnih.gov This finding indicates that compounds within this structural class have the potential to modulate the function of ion channels and transporters.
A summary of the observed effects of various thiophene carboxamides on different enzymes in cell-free systems is provided in the table below.
| Compound Class | Target Enzyme | Observed Effect |
| Thiophene-2-carboxamides with aryl substituents | PTP1B | Inhibition mdpi.com |
| PAN-90806 family (thiophene carboxamides) | VEGFR-2 | Potent Inhibition mdpi.com |
| N-aryl-N-alkyl-thiophene-2-carboxamide | SERCA2a | Enhanced Ca2+-ATPase and Ca2+ transport nih.govnih.gov |
| This table presents data for structurally related compounds, not specifically for this compound. |
Cellular-based assays have provided further understanding of the biological effects of thiophene carboxamide derivatives. In a variety of cancer cell lines, these compounds have shown cytotoxic activity. mdpi.com Specifically, thiophene-2-carboxamides that bear aryl substituents have demonstrated cytotoxicity in cell lines derived from breast, liver, and leukemia cancers. mdpi.com
In the context of cardiac physiology, an N-aryl-N-alkyl-thiophene-2-carboxamide has been shown to increase the amplitude of action potential-induced Ca2+ transients and the sarcoplasmic reticulum Ca2+ load in isolated mouse ventricular myocytes, which is consistent with its role as a SERCA2a activator. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Specific structure-activity relationship (SAR) studies for this compound are not available in the public domain. However, SAR studies conducted on diverse series of thiophene carboxamide derivatives have yielded significant insights into the structural features required for various biological activities.
The thiophene ring is widely regarded as a "privileged pharmacophore" in medicinal chemistry, owing to its favorable electronic properties and its capacity to engage in a range of interactions with biological targets. nih.govresearchgate.net The carboxamide linker is also frequently identified as a critical component for biological activity, likely through its participation in hydrogen bonding with target proteins. researchgate.net
In the realm of anticancer activity, the nature of the substituents on both the amide nitrogen and the thiophene ring is a key determinant of potency. For instance, in a series of thiophene carboxamide analogues of annonaceous acetogenins, the length of the alkyl chain in a "tail" region of the molecule was found to be crucial for their growth-inhibitory effects on human cancer cell lines. jst.go.jp In a separate study, the presence of polymethoxyphenyl or alkyl-substituted phenyl groups on the amide nitrogen was found to be a successful strategy for anticancer activity, as these moieties mimic the structure of the natural product combretastatin (B1194345) A-4. nih.gov
With regard to antifungal activity, SAR studies of N-(thiophen-2-yl)nicotinamide derivatives have demonstrated that modifications to both the pyridine (B92270) and thiophene rings have a significant impact on the resulting fungicidal potency. mdpi.com
There are no published reports on the influence of stereochemistry on the biological activity of this compound. The 3,3-dimethylbutan-2-yl portion of the molecule contains a chiral center, which means the compound can exist as a pair of enantiomers. It is highly probable that these two enantiomers would display different biological activities and potencies.
In general, the three-dimensional structure of a molecule is a critical factor in its interaction with chiral biological macromolecules, such as enzymes and receptors. Different enantiomers of a compound can exhibit distinct binding affinities, efficacies, and metabolic fates. For many classes of biologically active compounds, one enantiomer is significantly more potent than the other; in some instances, the less active enantiomer may be associated with undesirable off-target effects.
Although specific data for the target compound are not available, the fundamental principles of stereoselectivity in drug action are well-established and would be expected to be relevant for this compound. Future research on this compound would need to involve the separation and individual biological assessment of its enantiomers to fully characterize its pharmacological profile.
Identification of Promising Lead Structures for Further Investigation
In the field of drug discovery, the identification of a "lead structure" is a critical step. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The thiophene-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov Molecules containing this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov
The specific compound, this compound, has been evaluated in several high-throughput biological screening assays to determine its potential as a lead structure for various molecular targets. High-throughput screening allows for the rapid assessment of a compound's activity against a wide array of biological targets. nih.gov Publicly available bioassay data indicates that this compound has been tested for activity against at least three distinct protein targets.
The screening campaigns included assays to identify antagonists of the oxytocin (B344502) and vasopressin V1A receptors, as well as inhibitors of human lactate (B86563) dehydrogenase A (LDHA). Despite being tested, this compound was found to be inactive in these specific assays.
The results from these primary screening assays are summarized in the table below. An "inactive" result indicates that the compound did not exhibit a significant level of inhibition or antagonism at the concentrations tested, and therefore was not prioritized for further investigation as a lead compound for these particular targets.
| BioAssay ID (AID) | Assay Target | Assay Type | Outcome |
|---|---|---|---|
| 1691 | Oxytocin Receptor (OXTR) | Antagonist Screening | Inactive |
| 485342 | Human Lactate Dehydrogenase A (LDHA) | Inhibitor Screening | Inactive |
| 1642 | Vasopressin V1A Receptor (AVPR1A) | Antagonist Screening | Inactive |
Based on the available data from these high-throughput screening efforts, this compound has not been identified as a promising lead structure for the modulation of the oxytocin receptor, vasopressin V1A receptor, or lactate dehydrogenase A. While the thiophene-2-carboxamide core is a valuable pharmacophore, the specific combination of this core with the N-(3,3-dimethylbutan-2-yl) substituent did not yield significant activity against the targets tested.
Further investigation to identify this molecule as a lead structure would necessitate its inclusion in broader screening campaigns against a more diverse range of biological targets or structural modifications to enhance its binding affinity for specific targets of interest.
Future Research Directions and Applications of N 3,3 Dimethylbutan 2 Yl Thiophene 2 Carboxamide
Development as Chemical Probes for Biological Pathway Elucidation
The unique structural features of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide make it an attractive candidate for development into a chemical probe. Such probes are invaluable tools for dissecting complex biological pathways. By modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can visualize and track the compound's interaction with cellular components in real-time.
Future research could focus on synthesizing analogs of this compound that retain their biological activity while allowing for the attachment of these tags. These probes could then be employed in a variety of cell-based assays to identify the specific protein targets of the compound. Techniques like affinity chromatography, using the biotinylated probe, could facilitate the isolation and subsequent identification of binding partners through mass spectrometry. This approach would provide crucial insights into the compound's mechanism of action and the biological pathways it modulates.
Strategic Design of Novel Chemical Entities Based on the Thiophene-2-carboxamide Scaffold
The thiophene-2-carboxamide core is a privileged scaffold in drug discovery, known for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. researchgate.netmdpi.comnih.gov this compound can serve as a foundational template for the strategic design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By systematically modifying the 3,3-dimethylbutan-2-yl moiety and the thiophene (B33073) ring, researchers can explore how different substituents influence biological activity. nih.gov For instance, introducing various functional groups could modulate the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with its target protein. Computational modeling and in silico screening can guide the rational design of these novel analogs, prioritizing those with the highest predicted affinity and best drug-like properties. nih.gov The overarching goal is to generate a library of compounds based on the this compound scaffold, each with tailored properties for specific therapeutic applications, particularly in oncology where thiophene carboxamides have shown considerable promise. mdpi.comnih.gov
Mechanistic Studies of Compound-Target Interactions at the Molecular Level
A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for its development as a therapeutic agent. Future research will likely employ a combination of biophysical and computational techniques to elucidate these interactions.
X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its protein target. This data would reveal the precise binding mode, including the key amino acid residues involved in the interaction. Complementary techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
Molecular docking and molecular dynamics simulations can further refine our understanding of the compound-target complex. nih.gov These computational methods allow for the visualization of dynamic interactions and can predict the impact of structural modifications on binding affinity. Such detailed mechanistic insights are invaluable for optimizing the lead compound and designing next-generation inhibitors with improved efficacy.
Integration with Advanced Drug Discovery Technologies and Methodologies
The advancement of this compound and its derivatives will be significantly accelerated by its integration with modern drug discovery platforms. High-throughput screening (HTS) of compound libraries based on the thiophene-2-carboxamide scaffold can rapidly identify hits against a diverse range of biological targets. researchgate.net
Furthermore, the principles of fragment-based drug discovery (FBDD) can be applied. The this compound molecule can be deconstructed into smaller fragments, which are then screened for weak binding to the target protein. Hits from this screening can be elaborated and linked together to generate potent lead compounds.
Phenotypic screening, where compounds are tested for their effects on cell models of disease, offers another powerful approach. This method does not require prior knowledge of the specific molecular target and can uncover novel mechanisms of action. Hits from phenotypic screens that include this compound or its analogs can then be subjected to target deconvolution studies to identify their cellular binding partners. The integration of these advanced methodologies will undoubtedly expedite the journey of this promising scaffold from a chemical entity to a potential therapeutic.
Q & A
Q. What are the standard synthetic routes for preparing N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3,3-dimethylbutan-2-amine with thiophene-2-carboxylic acid derivatives. A common approach is activating the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen. Reflux conditions (40–60°C, 12–24 hrs) are employed to drive the reaction to completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires strict control of stoichiometry, solvent polarity, and inert atmosphere to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structural integrity of the thiophene ring, carboxamide linkage, and dimethylbutyl substituent. Key signals include thiophene protons (δ 6.8–7.5 ppm) and carboxamide NH (δ 8.0–8.5 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹) validate the amide bond .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What physicochemical properties are essential for handling and experimental design?
- Methodological Answer : Key properties include:
| Property | Value/Range | Relevance |
|---|---|---|
| Solubility | DMSO > ethanol > water | Solvent choice for biological assays |
| LogP | ~3.5 (predicted) | Membrane permeability studies |
| Stability | Hydrolytically stable at pH 4–8 | Storage conditions (4°C, desiccated) |
| These are derived from analogs like N-benzyl-3-methylthiophene-2-carboxamide and confirmed via experimental assays . |
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refine the structural analysis of this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding). SHELXL refines the structure using least-squares minimization, with parameters like R1 < 0.05 indicating high accuracy. For poorly diffracting crystals, twin refinement (SHELXD) or high-resolution synchrotron data may be required. Challenges include crystal polymorphism, which can be mitigated by solvent vapor diffusion crystallization .
Q. What experimental strategies address contradictions in reported biological activities (e.g., varying IC50 values)?
- Methodological Answer : Discrepancies in bioactivity data often arise from assay conditions (e.g., cell line variability, serum concentration). To resolve this:
- Use standardized protocols (e.g., MTT assay, 48-hr incubation, 10% FBS).
- Validate target engagement via enzymatic assays (e.g., kinase inhibition) alongside cellular studies.
- Apply multivariate statistical analysis to isolate confounding variables (e.g., solubility differences in DMSO vs. saline) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like kinases or GPCRs. The thiophene carboxamide scaffold shows affinity for hydrophobic binding pockets. Key steps:
Prepare the protein structure (PDB ID: e.g., 4YAY for kinase targets).
Optimize ligand geometry using DFT (B3LYP/6-31G*).
Analyze binding free energy (ΔG) and hydrogen-bonding networks. Validation via mutagenesis studies confirms predicted interactions .
Q. What methodologies assess the compound’s stability under physiological and accelerated conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) over 7–14 days. Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (thiophene ring oxidation) products.
- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using UV spectroscopy. Thiophene carboxamides generally degrade rapidly in alkaline conditions (pH > 9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
